1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H23NO6 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is 421.15253745 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Approaches to Furans and Pyrroles
Research has led to the development of novel methods for synthesizing 2-substituted 3-furfurals and 2-substituted 3-formyl pyrroles, providing a foundation for further chemical investigations and applications in material science and pharmaceuticals. These methods involve the addition of organometallic reagents to 3-furfural or 3-bromofuran, followed by a novel oxidative rearrangement, offering a unique route to these heterocycles and enabling the enantioselective preparation of intermediates for natural product synthesis (Kelly, Kerrigan, & Walsh, 2008).
Synthesis and Characterization of Pyrrolidin-2-ones Derivatives
The synthesis of pyrrolidin-2-ones derivatives, including compounds with structural similarities to the requested chemical, has been explored for their potential in creating new medicinal molecules. These studies focus on introducing various substituents into the pyrrolidin-2-one nucleus to enhance biological activity, highlighting the importance of these compounds in pharmaceutical research (Rubtsova et al., 2020).
Applications in Maillard Reaction Products
Investigations into the Maillard reaction, particularly involving furan-2-carboxaldehyde and amino acids, have led to the identification of intensely colored compounds. These studies contribute to our understanding of nonenzymatic browning in food chemistry and the synthesis of novel organic materials. The identification and characterization of key chromophores from these reactions are essential for applications ranging from food science to the development of organic electronic materials (Hofmann, 1998).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-3-12-29-17-9-7-16(8-10-17)21-20(22(26)19-11-6-15(2)31-19)23(27)24(28)25(21)14-18-5-4-13-30-18/h4-11,13,21,27H,3,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHYRKQWULHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=C(O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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